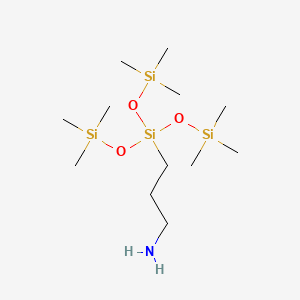
3-Aminopropyltris(trimethylsiloxy)silane
Cat. No. B1586329
Key on ui cas rn:
25357-81-7
M. Wt: 353.75 g/mol
InChI Key: KCJAIHQXOQUWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05162391
Procedure details


In 200 ml of ethyl ether was dissolved 36.6 g of the 3-[tris(trimethylsiloxy)silyl]propylamine obtained above, and the solution was added with 9.5 g of pyridine. The mixture was cooled in ice bath to 0°-5° C. Separately, 12.6 g of methacryloyl chloride was dissolved in 30 ml of ethyl ether. The methacryloyl chloride solution was placed in a separating funnel and dropped therefrom to the above mixture over about one hour. The mixture was continuously stirred for 16 hours. After the stirring, 200 ml of water was added to the reaction mixture, and the resulting mixture was stirred and the supernatant was separated. The supernatant was combined with the extract from the bottom layer with ethyl ether, and then ethyl ether was removed by heating. The residue was distilled in vacuo to give 36.6 g of a distillate at 165° C./2 mmHg.







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][Si:2]([CH3:20])([CH3:19])[O:3][Si:4]([O:14][Si:15]([CH3:18])([CH3:17])[CH3:16])([O:9][Si:10]([CH3:13])([CH3:12])[CH3:11])[CH2:5][CH2:6][CH2:7][NH2:8].N1C=CC=CC=1.[C:27](Cl)(=[O:31])[C:28]([CH3:30])=[CH2:29].O>C(OCC)C>[CH3:11][Si:10]([CH3:13])([CH3:12])[O:9][Si:4]([CH2:5][CH2:6][CH2:7][NH:8][C:27](=[O:31])[C:28]([CH3:30])=[CH2:29])([O:3][Si:2]([CH3:19])([CH3:1])[CH3:20])[O:14][Si:15]([CH3:18])([CH3:17])[CH3:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
12.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
36.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](O[Si](CCCN)(O[Si](C)(C)C)O[Si](C)(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was continuously stirred for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained above, and the solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in ice bath to 0°-5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dropped
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the resulting mixture was stirred
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the supernatant was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract from the bottom layer with ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ethyl ether was removed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was distilled in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give 36.6 g of a distillate at 165° C./2 mmHg
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C[Si](O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)CCCNC(C(=C)C)=O)(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
